
|O-Conotoxin-SO3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
|O-Conotoxin-SO3 is a member of the O-superfamily of conotoxins, which are short-peptide toxins found in the venom of marine cone snails (genus Conus). These peptides are known for their high potency and specificity in targeting receptors and ion channels in the nervous system. This compound has been studied for its potential analgesic effects and its ability to modulate calcium spikes in neuronal networks .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of |O-Conotoxin-SO3 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of recombinant DNA technology is also explored to produce conotoxins in bacterial or yeast expression systems .
化学反応の分析
Types of Reactions
|O-Conotoxin-SO3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds is a critical step in its synthesis, as these bonds contribute to the peptide’s stability and bioactivity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid (TFA) for cleavage from the resin, and oxidizing agents such as iodine or hydrogen peroxide for disulfide bond formation .
Major Products Formed
The major products formed from these reactions are the oxidized and folded forms of this compound, which exhibit the desired biological activity. Incorrectly folded or reduced forms are typically separated and discarded during purification .
科学的研究の応用
|O-Conotoxin-SO3 has a wide range of scientific research applications:
作用機序
|O-Conotoxin-SO3 exerts its effects by targeting and modulating ion channels, particularly calcium channels, in the nervous system. It inhibits synchronized spontaneous calcium spikes in neuronal networks, which is believed to contribute to its analgesic and anti-epileptic properties . The precise molecular targets and pathways involved include voltage-gated calcium channels and possibly other ion channels and receptors .
類似化合物との比較
|O-Conotoxin-SO3 is unique among conotoxins due to its specific targeting of calcium channels and its potential therapeutic applications. Similar compounds include:
α-Conotoxin: Targets nicotinic acetylcholine receptors at nerves and muscles.
δ-Conotoxin: Inhibits fast inactivation of voltage-dependent sodium channels.
κ-Conotoxin: Inhibits potassium channels.
μ-Conotoxin: Inhibits voltage-dependent sodium channels in muscles.
ω-Conotoxin: Inhibits N-type voltage-dependent calcium channels and has potent analgesic effects.
特性
分子式 |
C100H166N36O31S6 |
|---|---|
分子量 |
2561.0 g/mol |
IUPAC名 |
(1R,4S,10S,16S,19S,22S,25R,30R,33S,39S,42R,45S,48S,54S,57R,65S,68S,71S,74S,77S,80S)-25-amino-10,22,54-tris(4-aminobutyl)-65-(2-amino-2-oxoethyl)-74-[(2S)-butan-2-yl]-45,77-bis(3-carbamimidamidopropyl)-33-[(1R)-1-hydroxyethyl]-39,48,80-tris(hydroxymethyl)-68-[(4-hydroxyphenyl)methyl]-16,19,71-trimethyl-3,9,12,15,18,21,24,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,82,87-tetracosaoxo-27,28,59,60,84,85-hexathia-2,8,11,14,17,20,23,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,81,88-tetracosazatetracyclo[40.40.4.230,62.04,8]octaoctacontane-57-carboxamide |
InChI |
InChI=1S/C100H166N36O31S6/c1-7-47(2)75-97(166)118-50(5)80(149)125-60(33-52-23-25-53(141)26-24-52)87(156)126-61(34-71(105)142)88(157)130-67-44-171-169-42-65(77(106)146)129-84(153)55(17-8-11-27-101)119-72(143)36-114-82(151)62(38-137)127-85(154)57(20-14-30-111-99(107)108)124-91(160)66-43-172-173-45-68(92(161)128-64(40-139)90(159)123-58(86(155)134-75)21-15-31-112-100(109)110)133-95(164)70-22-16-32-136(70)98(167)59(19-10-13-29-103)120-73(144)35-113-78(147)48(3)116-79(148)49(4)117-83(152)56(18-9-12-28-102)122-81(150)54(104)41-168-170-46-69(132-93(67)162)94(163)135-76(51(6)140)96(165)115-37-74(145)121-63(39-138)89(158)131-66/h23-26,47-51,54-70,75-76,137-141H,7-22,27-46,101-104H2,1-6H3,(H2,105,142)(H2,106,146)(H,113,147)(H,114,151)(H,115,165)(H,116,148)(H,117,152)(H,118,166)(H,119,143)(H,120,144)(H,121,145)(H,122,150)(H,123,159)(H,124,160)(H,125,149)(H,126,156)(H,127,154)(H,128,161)(H,129,153)(H,130,157)(H,131,158)(H,132,162)(H,133,164)(H,134,155)(H,135,163)(H4,107,108,111)(H4,109,110,112)/t47-,48-,49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,68-,69-,70-,75-,76-/m0/s1 |
InChIキー |
BYAKBFZIODGOGU-ZCQCVRMBSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CO)NC(=O)C4CCCN4C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



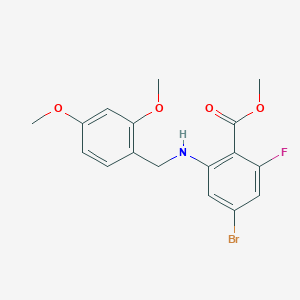
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
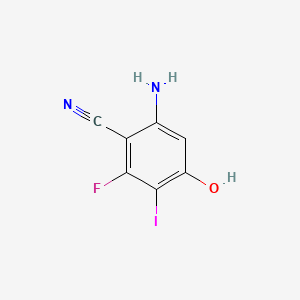
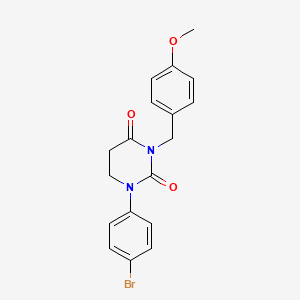

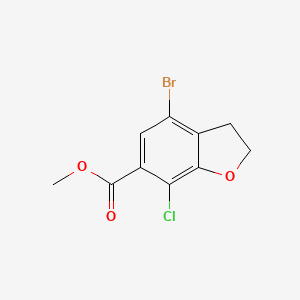
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
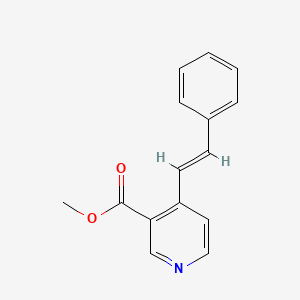
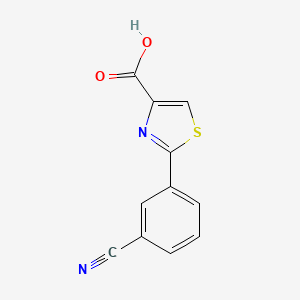
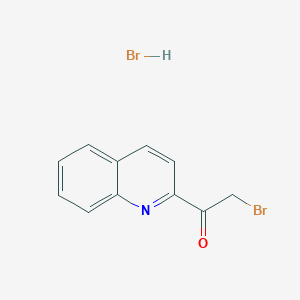

![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)

